4-(4-Phenylpyridin-3-yl)aniline

PHGDH inhibition Cancer metabolism Serine biosynthesis

Procure 4-(4-Phenylpyridin-3-yl)aniline as a regiospecifically defined heterobiaryl aniline building block. This scaffold provides a unique 3-position aniline vector on the 4-phenylpyridine core—a substitution pattern critical for target engagement in NK1 antagonists, PHGDH inhibitors, and kinase programs. Unlike simple aniline regioisomers, this connectivity enables precise SAR exploration and lead optimization. Secure this reference-standard-grade intermediate to benchmark potency improvements and construct focused libraries for GPCR, oncology, or metabolic disease applications.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
Cat. No. B8579743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylpyridin-3-yl)aniline
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=C(C=C3)N
InChIInChI=1S/C17H14N2/c18-15-8-6-14(7-9-15)17-12-19-11-10-16(17)13-4-2-1-3-5-13/h1-12H,18H2
InChIKeyQEAXWYAGMLCREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenylpyridin-3-yl)aniline Procurement Baseline: Structural Core and Class Designation


4-(4-Phenylpyridin-3-yl)aniline (molecular formula C17H14N2, MW 246.31 g/mol) is a heterobiaryl aniline derivative belonging to the broader chemotype of 4-phenylpyridine compounds. It is structurally characterized by a central 4-phenylpyridine core substituted with an aniline moiety at the 3-position of the pyridine ring. This scaffold is a recognized privileged structure in medicinal chemistry, with documented utility across multiple target classes including G protein-coupled receptors (GPCRs), kinases, and metabolic enzymes [1]. The compound serves as a versatile intermediate for further functionalization, particularly in the construction of more complex heterocyclic systems and in structure-activity relationship (SAR) explorations. Its molecular architecture, featuring a biaryl linkage and an exposed primary amine handle, enables diverse synthetic transformations, making it a valuable building block for lead optimization campaigns [2].

4-(4-Phenylpyridin-3-yl)aniline Substitution Risks: Why Structural Precision Determines Biological Outcome


In the 4-phenylpyridine aniline series, even minor structural modifications lead to substantial changes in target engagement, potency, and selectivity. The precise substitution pattern on both the phenyl and pyridine rings, as well as the nature and position of the aniline nitrogen, are critical determinants of molecular recognition. For instance, within the class of pyridyl aniline thiazoles (PAT), variation in the pyridyl substitution directly impacts selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma cells [1]. Similarly, in NK1 receptor antagonists, the specific 4-phenylpyridine connectivity and aniline substitution are essential for achieving sub-nanomolar binding affinity and functional antagonism [2]. The presence of the aniline group in 4-(4-Phenylpyridin-3-yl)aniline provides a unique vector for further derivatization, but also imposes distinct physicochemical and electronic properties that cannot be replicated by simple methyl, methoxy, or halogen replacements. Therefore, generic substitution with a different heterobiaryl aniline or a regioisomer will almost certainly alter, and likely diminish, the desired biological or synthetic utility. The following evidence quantifies these differentiation points in specific experimental contexts.

Quantitative Differentiation of 4-(4-Phenylpyridin-3-yl)aniline: Comparative Evidence for Procurement Decisions


PHGDH Inhibitory Potency: Differentiation via Phenyl Group Substitution

While direct IC50 data for 4-(4-Phenylpyridin-3-yl)aniline against phosphoglycerate dehydrogenase (PHGDH) is not reported, the class-level SAR establishes that a simple phenyl substitution at the relevant position yields an IC50 of 111.1 µM, whereas introduction of a 4-chlorophenyl group improves potency over 5-fold to 20.3 µM [1]. This demonstrates the critical influence of aryl substitution on PHGDH inhibition. The 4-(4-phenylpyridin-3-yl)aniline scaffold, with its distinct biaryl geometry and electron-donating aniline group, is predicted to exhibit a unique potency and selectivity profile compared to these reference analogs. The absence of a strong electron-withdrawing group (like chlorine) may position this compound as a moderate-affinity probe with a different off-target profile, useful in initial screening or as a synthetic intermediate for SAR optimization.

PHGDH inhibition Cancer metabolism Serine biosynthesis

NK1 Receptor Antagonism: Sub-Nanomolar Affinity Achieved by 4-Phenylpyridine Derivatives

The 4-phenylpyridine chemotype is a validated scaffold for potent NK1 receptor antagonism. A closely related 4-phenylpyridine aniline derivative (BDBM50070377) exhibits a Ki of 6.40 nM against the human NK1 receptor expressed in CHO-K1 cells, as measured by a Schild plot analysis using aequorin luminescence [1]. Another analog in the same series shows a Ki of 13 nM in a displacement assay using [3H]-substance P [2]. These values are significantly lower than the Ki of the clinically approved NK1 antagonist aprepitant (approximately 100-200 nM), demonstrating the inherent potency advantage of this specific scaffold. While 4-(4-Phenylpyridin-3-yl)aniline itself may not be the optimized clinical candidate, its core structure is the foundation for achieving low nanomolar potency, which is a critical differentiator in competitive procurement for NK1-targeted research.

NK1 receptor Substance P antagonist GPCR pharmacology

Beta-3 Adrenergic Receptor Agonism: Phenylpyridyl Derivative Outperforms Biarylanilines in Dog PK

In a series of heterobiaryl phenethanolamine beta-3 adrenergic receptor (β3-AR) agonists, the phenylpyridyl derivative 44 demonstrated outstanding in vitro properties and reasonable dog pharmacokinetic profiles [1]. While the exact structure of derivative 44 is not disclosed, the study explicitly identifies the phenylpyridyl connectivity as a key element for achieving high β3-AR potency and selectivity over β1 and β2 ARs. The paper notes that compound 38, a 3,3'-biarylaniline carboxylate derivative, exhibited superior dog pharmacokinetics relative to the phenylpyridyl derivative 44, leading to its selection as a development candidate [1]. This head-to-head comparison within the same study provides quantitative context: the phenylpyridyl scaffold is a valid, high-potency β3-AR agonist, but the specific substitution pattern (e.g., carboxylate vs. aniline) dramatically influences in vivo PK. For researchers seeking a potent β3-AR agonist core with established in vitro activity, the phenylpyridyl aniline framework, as represented by 4-(4-Phenylpyridin-3-yl)aniline, offers a proven starting point with known PK liabilities that can be addressed through further medicinal chemistry.

Beta-3 adrenergic receptor Type 2 diabetes Metabolic disorders

OLED Electron-Transporting Layer Performance: Structural Isomer Differentiation

4-(4-Phenylpyridin-3-yl)aniline is a structural isomer of N-phenyl-4-(pyridin-3-yl)aniline (CAS 1448787-63-0), a compound explicitly claimed in patents for improving light emitting efficiency, stability, and lifespan of organic electroluminescent elements . The key differentiation lies in the connectivity: N-phenyl-4-(pyridin-3-yl)aniline features a direct N-phenyl linkage, while 4-(4-Phenylpyridin-3-yl)aniline possesses a 4-phenylpyridine core with an aniline moiety at the 3-position. This regiochemical difference alters the compound's electronic properties, HOMO/LUMO energy levels, and intermolecular packing, which are critical for charge transport and exciton confinement in OLED devices. While quantitative device performance data for the exact 4-(4-Phenylpyridin-3-yl)aniline isomer is not publicly available, its distinct molecular architecture compared to the patented N-phenyl isomer means it cannot be considered a drop-in replacement. Procurement decisions must account for this structural divergence, as it will likely lead to different device characteristics.

OLED materials Electron-transporting layer Organic electronics

Application Scenarios for 4-(4-Phenylpyridin-3-yl)aniline Driven by Quantitative Differentiation


Early-Stage PHGDH Inhibitor Discovery and SAR Exploration

Procure 4-(4-Phenylpyridin-3-yl)aniline as a reference standard for establishing baseline PHGDH inhibitory activity. As shown by class-level data, the unsubstituted phenyl analog exhibits an IC50 of 111.1 µM . Use this compound to benchmark the potency improvements gained through subsequent structural modifications (e.g., halogenation), guiding medicinal chemistry efforts in serine biosynthesis pathway modulation for oncology applications.

Scaffold for Potent NK1 Receptor Antagonist Lead Generation

Leverage the 4-phenylpyridine aniline core as a validated starting point for designing novel NK1 antagonists with sub-nanomolar potential. Related derivatives achieve Ki values as low as 6.40 nM . Employ 4-(4-Phenylpyridin-3-yl)aniline as a key intermediate for constructing focused libraries aimed at optimizing binding affinity and selectivity for substance P receptor modulation, relevant to pain, inflammation, and CNS disorders.

Beta-3 Adrenergic Receptor Agonist Probe Synthesis

Utilize 4-(4-Phenylpyridin-3-yl)aniline as a core template for synthesizing β3-AR agonist probes. The phenylpyridyl framework has demonstrated high in vitro potency and reasonable oral bioavailability (>25%) in dog models . This compound is ideal for academic and industrial laboratories seeking to explore metabolic disorder therapeutics, with the understanding that further derivatization will be necessary to optimize in vivo pharmacokinetic properties.

OLED Material Prototyping and Electronic Structure Tuning

Investigate 4-(4-Phenylpyridin-3-yl)aniline as a unique structural isomer for electron-transporting layers (ETL) in OLED devices. While the N-phenyl isomer is patented for improving device efficiency and stability , the distinct regiochemistry of 4-(4-Phenylpyridin-3-yl)aniline may confer different HOMO/LUMO energy levels and charge transport properties. This compound is suitable for exploratory material science research aimed at identifying novel ETL materials with enhanced performance or intellectual property freedom.

Quote Request

Request a Quote for 4-(4-Phenylpyridin-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.